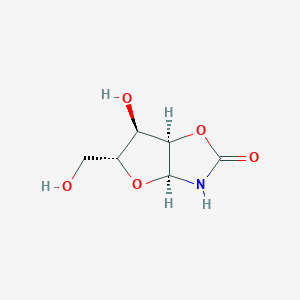

D-ribofuranosyl-oxazolidinone

Description

The Oxazolidinone Nucleus: Foundation in Medicinal Chemistry

The oxazolidinone ring is a five-membered heterocyclic structure that has become a highly valuable pharmacophore in drug discovery. nih.govrsc.org The 2-oxazolidinone (B127357) isomer, in particular, is a critical component of a major class of synthetic antibiotics. nih.govmdpi.com These agents are renowned for their activity against a wide spectrum of multidrug-resistant Gram-positive bacteria, including notorious pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci. tandfonline.comnih.gov

The inaugural member of this class to achieve clinical approval was Linezolid (B1675486), which has been instrumental in treating serious Gram-positive infections. mdpi.comnih.gov The success of Linezolid and the subsequent development of second-generation agents like Tedizolid have cemented the oxazolidinone scaffold as a pillar in antibacterial therapy. nih.govbohrium.com Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, distinguishes them from many other antibiotic classes. tandfonline.comnih.govtaylorandfrancis.com Specifically, they bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. mdpi.comnih.gov This novel mechanism helps to minimize cross-resistance with other existing antimicrobial drugs. nih.govtaylorandfrancis.com Beyond their antibacterial prowess, oxazolidinone derivatives have been investigated for a range of other therapeutic applications, including as antitubercular and anticancer agents. bohrium.comontosight.ai

Table 1: Prominent Oxazolidinone-Based Drugs

| Drug Name | Generation | Key Therapeutic Use |

| Linezolid | First | Gram-positive bacterial infections, including MRSA and VRE. mdpi.com |

| Tedizolid | Second | Acute bacterial skin and skin structure infections. nih.gov |

| Sutezolid | In Development | Investigated for treatment of multidrug-resistant tuberculosis (MDR-TB). nih.gov |

| Radezolid | In Development | Investigated for community-acquired pneumonia and skin infections. nih.gov |

Significance of D-Ribofuranosyl Moieties in Biological Systems

The D-ribofuranose form of ribose, a five-carbon sugar, is a molecule of profound biological importance. ontosight.aimadridge.org It serves as the structural backbone of ribonucleic acid (RNA), one of the fundamental macromolecules of life. madridge.orgwikipedia.org In this capacity, the ribose sugar is linked to a nitrogenous base (adenine, guanine, cytosine, or uracil) and a phosphate (B84403) group to form ribonucleotides, the building blocks of RNA. ontosight.ai The resulting N-glycosyl derivatives of β-D-ribofuranose are central to the storage and transfer of genetic information. nih.govnih.gov

Beyond its role in genetics, D-ribose is a critical component of essential molecules involved in cellular metabolism and energy transfer. ontosight.aiexamine.com It is a key constituent of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, as well as other vital coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FAD). wikipedia.orgontosight.ai The unique chemical and structural features of D-ribofuranose derivatives have made them indispensable for a vast array of biological processes, from catalysis to cell signaling. nih.govnih.gov Consequently, synthetic analogues of ribose-containing nucleosides are a major focus in the development of antiviral and anticancer drugs, which often function by mimicking natural nucleosides to disrupt DNA or RNA synthesis in pathogens or cancer cells. madridge.org

Research Imperatives for D-Ribofuranosyl-Oxazolidinone Architectures

The rationale for covalently linking an oxazolidinone ring to a D-ribofuranosyl moiety stems from the desire to create hybrid molecules, often termed nucleoside analogues, with novel or enhanced biological activities. This research is driven by several key imperatives:

Antimicrobial Drug Development: A primary driver is the search for new antibiotics to combat the growing threat of antimicrobial resistance. By combining the proven antibacterial pharmacophore of the oxazolidinone with the nucleoside-like structure conferred by ribose, researchers aim to create compounds that can effectively inhibit bacterial growth, potentially through novel mechanisms or with an altered spectrum of activity. nih.gov For instance, research into novel D-ribofuranosyl tetrazoles has yielded compounds with potent antibacterial activity, suggesting that ribose-conjugated heterocycles are a promising avenue for new antimicrobial agents. acs.org

Antiviral and Anticancer Agents: Natural nucleosides are fundamental to viral replication and cell proliferation. Therefore, synthetic nucleoside analogues are a well-established class of antiviral and anticancer drugs. madridge.org The incorporation of an oxazolidinone ring onto a ribose scaffold could yield compounds that act as terminators of DNA or RNA chain elongation or as inhibitors of key enzymes involved in nucleic acid synthesis. Some studies have already explored the anticancer potential of oxazolidinone derivatives, and fusing them with a ribose moiety could enhance their targeting of cellular replication machinery. researchgate.net

Exploring Novel Chemical Space: The synthesis of this compound architectures allows for the exploration of new areas of chemical space. This can lead to the discovery of compounds with unexpected biological activities or improved pharmacological properties compared to the individual components. The creation of such hybrid molecules is a rational design strategy to generate novel scaffolds for drug discovery. acs.orgresearchgate.net

Interdisciplinary Perspectives: Chemical Synthesis to Biochemical Target Engagement

The journey of a this compound from a concept to a potential therapeutic agent is inherently interdisciplinary, bridging synthetic chemistry with biochemistry and molecular biology. ucsb.eduhokudai.ac.jp

Chemical Synthesis: The construction of these complex molecules requires sophisticated multi-step synthetic strategies. Chemists must develop robust and often stereoselective methods to form the oxazolidinone ring and correctly link it to the D-ribofuranosyl sugar. This may involve protecting group chemistry, glycosylation reactions, and the formation of the heterocyclic oxazolidinone core. The development of efficient synthetic routes is critical for producing sufficient quantities of these compounds for biological evaluation and for creating libraries of analogues to explore structure-activity relationships (SAR). nih.gov

Biochemical Target Engagement: Once synthesized, these compounds are evaluated to determine their biological activity and mechanism of action. This involves a battery of biochemical and cellular assays. For potential antibacterial agents, this includes determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. nih.gov To understand how these molecules work, researchers investigate their ability to bind to specific biological targets. For an oxazolidinone-based compound, a primary suspected target would be the bacterial ribosome. nih.govacs.org Techniques like molecular docking and X-ray crystallography can provide detailed insights into how the compound interacts with its target at the atomic level, guiding further optimization of the molecular structure to enhance potency and specificity. acs.orgmdpi.com This iterative cycle of synthesis, biological testing, and structural analysis is fundamental to the development of new therapeutic agents. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c8-1-2-3(9)4-5(11-2)7-6(10)12-4/h2-5,8-9H,1H2,(H,7,10)/t2-,3-,4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLJBMKXTOOGCW-AIHAYLRMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C2C(O1)NC(=O)O2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]2[C@H](O1)NC(=O)O2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2508-81-8 | |

| Record name | (3aS,5R,6R,6aR)-6-hydroxy-5-(hydroxymethyl)-hexahydrofuro[2,3-d][1,3]oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for D Ribofuranosyl Oxazolidinone and Analogues

Core Oxazolidinone Ring Formation Strategies

Cyclization Reactions in Oxazolidinone Synthesis

Cyclization reactions are a cornerstone of oxazolidinone synthesis. A common approach involves the intramolecular cyclization of amino alcohol carbamates. This method can be followed by cross-coupling reactions to introduce further diversity, such as N-aryl groups, under mild conditions. organic-chemistry.org Another strategy utilizes the reaction of vinyl oxazolidinones with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form α,β-unsaturated acyliminium ions. These intermediates can then undergo intramolecular 1,4-addition reactions with appended nucleophiles to yield cyclic vinyl oxazolidinones with good diastereocontrol. nih.gov

Palladium-catalyzed reactions also feature prominently. For instance, a [3 + 1 + 1] cyclization of vinyl oxiranes with azides and carbon monoxide, mediated by tandem palladium catalysis, provides an atom- and step-efficient route to oxazolidinones under mild, additive- and base-free conditions. rsc.org Additionally, the intramolecular cyclization of oxazolidinones with carbanions adjacent to sulfones, sulfoxides, and phosphonates can produce functionalized γ and δ lactams in high yields. nih.gov

Asymmetric Synthesis of Oxazolidinones via Chiral Auxiliary Control

Chiral auxiliaries, particularly Evans' oxazolidinones, are widely used to control stereochemistry during synthesis. rsc.orgnih.gov These auxiliaries are reliable compounds with well-defined configurations that enable the synthesis of enantiomerically pure compounds. rsc.orgresearchgate.net The use of chiral auxiliaries is a preferred method in the early stages of drug discovery due to its efficiency. rsc.org This strategy has proven successful in the total synthesis of several biologically active natural products where the asymmetric alkylation of enolates is a key step. rsc.orgresearchgate.net

The power of chiral auxiliaries is demonstrated in multistep syntheses where they guide the formation of specific stereoisomers. williams.edu Although philosophically less elegant than catalytic asymmetric induction, chiral auxiliary-based methods are often chosen for their practicality, wide substrate applicability, and predictable stereochemical outcomes. williams.edu

Biocatalytic Approaches for Enantioselective Oxazolidinone Construction

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of oxazolidinones, offering a green and efficient alternative to traditional chemical methods. researchgate.net Engineered enzymes, such as myoglobin-based catalysts, can facilitate the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives to produce enantioenriched oxazolidinones with high yields and enantioselectivity. acs.orgchemrxiv.orgchemrxiv.org This biocatalytic approach is applicable to a diverse range of substrates and shows high functional group tolerance. acs.orgchemrxiv.orgchemrxiv.org

Another innovative biocatalytic method involves a one-pot cascade process combining a styrene (B11656) monooxygenase and a halohydrin dehalogenase for the stereo- and regioselective aminohydroxylation of alkenes. researchgate.netpolito.it This strategy provides a direct route to enantiopure oxazolidinones. polito.it Researchers have also engineered halohydrin dehalogenase variants to achieve the synthesis of both chiral 4-aryloxazolidinones and 5-aryloxazolidinones with high enantiomeric excess and regioselectivity. researchgate.net

| Catalyst Type | Reaction | Key Features |

| Engineered Myoglobin | Intramolecular C(sp³)–H amination | High yield and enantioselectivity, broad substrate scope. acs.orgchemrxiv.orgchemrxiv.org |

| Styrene Monooxygenase & Halohydrin Dehalogenase | Asymmetric aminohydroxylation of alkenes | One-pot cascade, stereo- and regioselective. researchgate.netpolito.it |

Stereocontrolled Incorporation of the D-Ribofuranosyl Moiety

The attachment of the D-ribofuranosyl group to the oxazolidinone core must be carefully controlled to ensure the desired stereochemistry, which is crucial for biological activity.

N-Alkylation of Oxazolidinones with D-Ribofuranosyl Precursors

A direct method for incorporating the sugar moiety is the N-alkylation of a pre-formed oxazolidinone ring with a suitable D-ribofuranosyl precursor. This approach has been utilized in the synthesis of various nucleoside analogues. For example, the synthesis of 2,5-disubstituted tetrazole derivatives containing O-methyl-2,3-O-isopropylidene-(D)-ribofuranoside groups has been achieved through N-alkylation reactions, resulting in single regioisomers in high yields. acs.org The steric hindrance of the ribosyl group can direct the alkylation to a specific nitrogen atom. acs.org

In another example, a multi-step synthesis of 3'-amino-3'-deoxyadenosine (B1194517) involved the ring closure of a carbamoyl (B1232498) derivative to form an oxazolidinone, which was then subjected to further transformations. google.com

Ring Transformation Reactions Involving Ribofuranosyl-Substituted Uracils

An alternative and novel strategy involves the transformation of a pre-existing heterocyclic ring system already attached to the D-ribofuranosyl moiety. A notable example is the ring transformation of uracil (B121893) derivatives into 2-oxazolidinones. researchgate.net Specifically, N¹-sulfonyluracil derivatives bearing a 2-hydroxyethyl group at the 3-position can be treated with a base like sodium hydride to afford the corresponding 2-oxazolidinone (B127357) with a β-enaminocarbonyl moiety. researchgate.net This transformation has been successfully applied to ribofuranosyl-substituted uracils, providing a unique entry to D-ribofuranosyl-oxazolidinones. researchgate.netacs.org

| Starting Material | Reagent/Condition | Product |

| N¹-sulfonyluracil with 3-(2-hydroxyethyl) group | NaH | 2-Oxazolidinone with β-enaminocarbonyl moiety researchgate.net |

| Ribofuranosyl-substituted Uracil | - | D-ribofuranosyl-oxazolidinone researchgate.netacs.org |

Glycosylation Techniques for Oxazolidinone Conjugates

The synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, and the stereochemical outcome of this linkage is critical. Oxazolidinone moieties, when used as protecting groups on glycosyl donors, play a significant role in directing the stereoselectivity of glycosylation reactions. rsc.org By installing an oxazolidinone group, for instance, across the C-2 and C-3 positions of a sugar, chemists can create a rigid fused-ring system that influences the trajectory of the incoming glycosyl acceptor.

This strategy is a classic example of neighboring group participation. Kerns and co-workers discovered that 2,3-trans-oxazolidinone-protected glucosaminyl donors provide excellent 1,2-cis selectivity in glycosylations. rsc.org The oxazolidinone protection of the 4-O and 5-N groups of sialyl donors has also been shown to greatly improve both the yield and the stereoselectivity of sialylation, a particularly challenging transformation. nih.gov

A common strategy is the pre-activation based glycosylation, where the glycosyl donor is activated by a promoter in the absence of the acceptor. nih.gov Once the donor is fully activated, the acceptor is introduced to form the glycosidic bond. nih.gov This approach has been widely applied in the total synthesis of complex glycans. nih.gov However, the use of oxazolidinone-protected donors is not without challenges; they can sometimes undergo side reactions such as N-glycosylation. rsc.org To mitigate this, N-acetylated or N-benzylated oxazolidinone donors have been developed, which can offer switchable stereoselectivity depending on the reaction conditions. rsc.org

Table 1: Influence of Oxazolidinone Protecting Groups on Glycosylation

| Donor Type | Key Feature | Primary Stereochemical Outcome | Reference |

|---|---|---|---|

| 2,3-trans-Oxazolidinone Glucosaminyl Donor | Fused ring restricts anomeric access | 1,2-cis Glycosylation (α-selectivity) | rsc.org |

| 4-O, 5-N-Oxazolidinone Sialyl Donor | Enhances reactivity and stereocontrol | High α-selectivity in sialylation | nih.gov |

| N-Acetyl-2,3-oxazolidinone Donor | Reduces N-glycosylation side reactions | Switchable stereoselectivity | rsc.org |

Prebiotic Synthesis Pathways for D-Ribofuranosyl Oxazolidinone Intermediates

Research into the chemical origins of life has identified pathways where sugars and nucleobases are formed concurrently, bypassing the problematic synthesis of the individual components and their subsequent joining. nih.govresearchgate.net In this context, oxazolidinone intermediates have emerged as crucial players in plausible scenarios for the formation of the first ribonucleotides.

Aqueous-Phase Syntheses of Pentose (B10789219) Oxazolidinone Thiones

A significant breakthrough in prebiotic chemistry has been the development of a high-yielding, aqueous-phase synthesis of pentose oxazolidinone thiones. nih.gov This process begins with prebiotically plausible small molecules. harvard.edu Specifically, the reaction of glycolaldehyde (B1209225) with aqueous thiocyanic acid produces 2-thiooxazole in high yield (85%). nih.gov This intermediate is notable as it can be purified by crystallization from water and transported via sublimation, providing plausible mechanisms for its accumulation on the early Earth. nih.govharvard.edu

In the key step, reacting 2-thiooxazole with glyceraldehyde in water at 60°C and near-neutral pH (pH 7–9) yields a mixture of pentose oxazolidinone thiones, with the sulfur atom selectively positioned at the C2 carbon. nih.govucl.ac.uk The reaction can achieve yields of up to 74% in 24 hours and proceeds with high diastereoselectivity, favoring the ribo- and arabino-isomers (70% ribo/arabino 1:1 mixture). nih.govucl.ac.uk This is particularly important as both of these isomers are only a single stereochemical inversion away from the β-ribo-stereochemistry found in modern RNA. nih.gov

Table 2: Prebiotic Synthesis of Pentose Oxazolidinone Thiones

| Reactants | Intermediate | Product | Conditions | Yield | Significance | Reference |

|---|---|---|---|---|---|---|

| Glycolaldehyde, Thiocyanic Acid | 2-Thiooxazole | N/A | Aqueous | 85% | Forms stable, transportable intermediate | nih.gov |

| 2-Thiooxazole, Glyceraldehyde | N/A | Pentose Oxazolidinone Thiones | Aqueous, 60°C, pH 7-9 | Up to 74% | High ribo-/arabino-diastereoselectivity | nih.govucl.ac.uk |

Contribution to Plausible Ribonucleotide Assembly in Early Chemical Evolution

The synthesis of pentose oxazolidinone thiones provides a solution to a long-standing problem in origin-of-life research: the unified synthesis of both pyrimidine (B1678525) and purine (B94841) ribonucleotides. harvard.edu Historically, proposed pathways for pyrimidines and purines were incompatible and could not have operated in the same environment. ucl.ac.uk The oxazolidinone thione serves as a common precursor that can diverge to form both classes of nucleobases. nih.govharvard.edu

The key is the sulfur atom at the C2 position, which acts as a versatile chemical handle. harvard.edu Through chemoselective activation of this sulfide, the scaffold can react with different simple nitrogen-containing nucleophiles to build the distinct ring structures of the bases. harvard.edu For example, reaction with ammonia (B1221849) can lead to pyrimidine precursors, while reaction with trimers of hydrogen cyanide can lead to 8-oxo-purine precursors. harvard.edu This divergent approach from a single, prebiotically accessible sugar scaffold bypasses the inefficient and non-selective direct glycosylation of nucleobases and provides a robust and plausible route to the building blocks of RNA. nih.govharvard.edu It is hypothesized that 8-oxo-purines, sharing a common synthetic route with pyrimidines, could have predated the canonical purines in early biology. ucl.ac.uk

Modern Synthetic Advancements

Modern chemistry has developed powerful tools to both create novel derivatives of this compound and to produce these molecules on a practical scale.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition ("Click Chemistry") for Ribofuranosyl-Oxazolidinone Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, valued for its reliability, specificity, and mild reaction conditions. rsc.orgresearchgate.net The reaction joins a terminal alkyne and an organic azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.gov This transformation is catalyzed by a copper(I) species, which is often generated in situ by reducing a copper(II) salt (like copper(II) sulfate) with a reducing agent such as sodium ascorbate. beilstein-journals.org

This methodology is highly applicable to this compound structures. By functionalizing the core molecule with either an azide or a terminal alkyne, it can be efficiently and covalently linked to a vast array of other molecules (peptides, polymers, reporter tags, etc.) that bear the complementary functional group. The reaction is compatible with a wide range of other functional groups and is often performed in aqueous solvent mixtures, making it a powerful tool for bioconjugation and materials science. rsc.orgbeilstein-journals.org

Table 3: Components of a Typical CuAAC ("Click") Reaction

| Component | Function | Example | Reference |

|---|---|---|---|

| Azide-functionalized Substrate | Building block 1 | Azido-D-ribofuranosyl-oxazolidinone | researchgate.net |

| Alkyne-functionalized Substrate | Building block 2 | Propargyl-linked molecule | researchgate.net |

| Copper(II) Salt | Catalyst precursor | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | beilstein-journals.org |

| Reducing Agent | Generates active Cu(I) catalyst | Sodium Ascorbate | beilstein-journals.org |

| Solvent | Reaction medium | Water/t-Butanol mixtures | nih.gov |

Continuous-Flow Synthesis Protocols for Scalable Production

For the practical and scalable production of pharmaceuticals and other fine chemicals, continuous-flow chemistry has emerged as a superior alternative to traditional batch processing. mdpi.com In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. nih.gov This leads to significant advantages, including enhanced safety (especially for exothermic reactions), improved mass and heat transfer, higher yields, and greater product purity. nih.gov

The synthesis of oxazolidinone-containing molecules has been successfully translated to continuous-flow platforms. A prominent example is the production of Linezolid (B1675486), a vital oxazolidinone antibiotic. mdpi.com The implementation of flow protocols for its synthesis demonstrates the technology's capability to handle complex multi-step syntheses on an industrial scale. mdpi.com This approach is not only faster and more efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption. mdpi.com The ability to integrate inline analysis and purification makes continuous flow a powerful technology for the scalable production of this compound and its derivatives. mdpi.com

Table 4: Comparison of Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Reference |

|---|---|---|---|

| Scalability | Difficult, requires larger vessels | Easier, run for longer time | rsc.org |

| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, small reaction volumes | nih.gov |

| Process Control | Limited control over mixing and temperature gradients | Precise control of residence time, temperature, pressure | nih.gov |

| Product Purity/Yield | Often lower due to side reactions | Generally higher and more consistent | mdpi.com |

Chemical Reactivity and Derivatization Strategies for D Ribofuranosyl Oxazolidinone

Reactivity Profiles of the Oxazolidinone Heterocycle

The oxazolidinone ring is a privileged structure in medicinal chemistry, and its reactivity is well-characterized, offering multiple avenues for functionalization and modification.

Functionalization at Ring Nitrogen and Carbon Centers

The nitrogen atom of the oxazolidinone ring can readily undergo N-arylation through palladium-catalyzed coupling reactions with aryl bromides. The efficiency of this transformation is influenced by the choice of phosphine (B1218219) ligands, bases, and solvents. Additionally, copper-catalyzed N-arylation with (hetero)aryl iodides provides an alternative route that often proceeds at room temperature and exhibits excellent chemoselectivity. These methods allow for the introduction of a wide array of aromatic and heteroaromatic substituents at the nitrogen atom, significantly diversifying the chemical space of D-ribofuranosyl-oxazolidinone derivatives.

Functionalization at the carbon centers of the oxazolidinone ring is less common but can be achieved through various synthetic strategies. For instance, the carbon atom adjacent to the nitrogen can be involved in condensation reactions, while the other ring carbons can be substituted during the synthesis of the oxazolidinone ring itself, for example, through the cyclization of appropriately substituted amino alcohols.

Ring-Opening and Re-Cyclization Pathways

The oxazolidinone ring can undergo ring-opening reactions under specific conditions. For example, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is a known method for the synthesis of 2-amino ethers. nih.govresearchgate.net While not a direct reaction of this compound itself, this illustrates the potential for cleavage of the oxazolidinone C-O bond under acidic conditions.

Furthermore, rhodium-catalyzed C-H functionalization followed by intramolecular ring-opening and cyclization of related heterocyclic systems to form oxazolidinones has been reported. nih.gov Such strategies could potentially be adapted to modify the oxazolidinone ring of the title compound or to synthesize it from different precursors. The stability of the oxazolidinone ring is generally robust, but its susceptibility to ring-opening can be exploited for the synthesis of more complex molecules.

Selective Derivatization of the D-Ribofuranosyl Moiety

The D-ribofuranosyl portion of the molecule contains multiple hydroxyl groups with different reactivities, allowing for selective modifications.

Regioselective Modification of Hydroxyl Groups

The selective protection and derivatization of the hydroxyl groups on the D-ribofuranosyl moiety are crucial for synthesizing specifically modified analogues. The primary hydroxyl group at the C5' position is sterically less hindered and more nucleophilic than the secondary hydroxyls at C2' and C3', making it a primary target for regioselective reactions.

Bulky protecting groups, such as trityl and silyl (B83357) ethers, can be used to selectively protect the primary hydroxyl group. nih.gov This allows for subsequent modifications at the C2' and C3' positions. The subtle differences in the reactivity of the C2' and C3' hydroxyls can also be exploited. For instance, the use of stannylene acetals can activate one hydroxyl group over the other, enabling regioselective acylation or alkylation. wiley-vch.de These strategies are fundamental in carbohydrate chemistry and are applicable to the D-ribofuranosyl moiety of this oxazolidinone conjugate. nih.govwiley-vch.deacademie-sciences.frrsc.orgresearchgate.net

Table 1: Common Protecting Groups for Regioselective Modification of Ribofuranose Hydroxyl Groups

| Protecting Group | Target Hydroxyl(s) | Cleavage Conditions |

| Trityl (Tr) | 5'-OH | Mild acid |

| tert-Butyldimethylsilyl (TBDMS) | 5'-OH | Fluoride source (e.g., TBAF) |

| Tetraisopropyldisiloxane (TIPDS) | 3',5'-OH | Fluoride source (e.g., TBAF) |

| Benzoyl (Bz) | General protection | Base (e.g., NH3/MeOH) |

| Acetyl (Ac) | General protection | Base (e.g., K2CO3/MeOH) |

Phosphorylation Reactions for Nucleotide Analogues

Phosphorylation of the primary 5'-hydroxyl group of the D-ribofuranosyl moiety is a key step in the synthesis of nucleotide analogues. nih.gov This transformation introduces a phosphate (B84403) group, which is essential for mimicking natural nucleotides and for potential biological activities. Standard phosphorylation procedures, such as those employing phosphorus oxychloride (POCl₃) or other phosphitylating agents, can be utilized. The regioselectivity for the 5'-hydroxyl group is typically high due to its enhanced reactivity.

The resulting phosphoramidite (B1245037) can then be used in automated solid-phase synthesis to be incorporated into oligonucleotides. The synthesis of such nucleotide analogues opens up possibilities for creating probes to study biological systems or for developing therapeutic agents.

Formation of Hybrid Chemical Entities

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound can serve as a versatile scaffold for the creation of such hybrid molecules.

By attaching other biologically active moieties to either the oxazolidinone ring or the D-ribofuranosyl sugar, novel compounds with potentially synergistic or dual modes of action can be generated. For example, linking another heterocyclic pharmacophore, such as a pyrimidine (B1678525), to the oxazolidinone nitrogen can create hybrid molecules with enhanced biological profiles. nih.gov Similarly, the sugar portion can be functionalized with other chemical entities to explore new structure-activity relationships. The "click chemistry" approach, utilizing the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for creating such hybrids, for instance, by linking an azido-functionalized this compound to an alkyne-containing molecule. nih.gov

Table 2: Examples of Hybridization Strategies

| Core Scaffold | Attached Pharmacophore | Linkage Chemistry | Potential Application |

| This compound | Pyrimidine | Suzuki Coupling | Antibacterial Agents |

| This compound | 1,2,3-Triazole | Click Chemistry | Antiviral Agents |

| This compound | Indole | Aliphatic Linker | Anticancer Agents |

Synthesis of D-Ribofuranosyl Glycotriazole Conjugates

The synthesis of glycotriazole conjugates from a this compound precursor would likely involve the introduction of an azide (B81097) or an alkyne functionality onto the core molecule, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. These "click chemistry" reactions are known for their high efficiency, selectivity, and biocompatibility.

Hypothetical Synthetic Route:

A plausible synthetic strategy would begin with the selective modification of the D-ribofuranosyl moiety. For instance, the primary hydroxyl group at the 5'-position of the ribose sugar is a prime site for chemical derivatization due to its higher reactivity compared to the secondary hydroxyl groups. This position could be converted to an azide or an alkyne group through standard organic transformations.

Introduction of an Azide: The 5'-hydroxyl group can be tosylated or mesylated to create a good leaving group, which can then be displaced by an azide nucleophile (e.g., sodium azide).

Introduction of an Alkyne: The 5'-hydroxyl group can be reacted with an alkyne-containing electrophile, such as propargyl bromide, in the presence of a base.

Once the azide or alkyne-functionalized this compound is synthesized, it can be reacted with a complementary alkyne or azide-containing molecule to form the desired 1,2,3-triazole ring. This approach allows for the modular assembly of a wide array of glycotriazole conjugates by varying the structure of the reaction partner.

Table 1: Potential Reactants for Glycotriazole Conjugation

| Azide-Functionalized this compound Reacts With: | Alkyne-Functionalized this compound Reacts With: |

| Terminal Alkynes | Organic Azides |

| Strained Cycloalkynes (for SPAAC) | --- |

The resulting D-ribofuranosyl glycotriazole conjugates would possess a unique three-dimensional structure, combining the features of the sugar, the oxazolidinone, and the newly formed triazole ring. The triazole moiety is not merely a linker; it is known to participate in hydrogen bonding and other non-covalent interactions, which can be crucial for biological activity.

Rational Design of Ribosylated Heterocyclic Hybrids

The rational design of ribosylated heterocyclic hybrids based on the this compound scaffold aims to create novel compounds with specific biological targets. This approach involves leveraging the structural features of both the ribose and oxazolidinone components to achieve desired interactions with biological macromolecules, such as enzymes or receptors.

The core principle of this design strategy is the concept of molecular hybridization, where two or more pharmacophoric units are combined into a single molecule to produce a synergistic effect or a novel biological activity profile. In this context, the this compound serves as a central scaffold to which other heterocyclic moieties can be appended.

Key Design Considerations:

Target Selection: The design process begins with the identification of a specific biological target. The choice of target will dictate the types of heterocyclic moieties that are incorporated and their spatial arrangement.

Structure-Activity Relationship (SAR) Studies: Understanding the SAR of known ligands for the target is crucial. This information guides the selection of appropriate heterocyclic fragments and their points of attachment to the this compound core.

Computational Modeling: Molecular docking and other computational tools can be employed to predict the binding modes and affinities of designed hybrid molecules with the target protein. This allows for the in-silico screening of virtual libraries of compounds before their actual synthesis.

Examples of Designed Hybrids:

The derivatization strategies discussed for glycotriazole synthesis can be extended to create a variety of heterocyclic hybrids. For instance, the azide or alkyne-functionalized this compound can be reacted with a diverse set of heterocyclic alkynes or azides, respectively.

Table 2: Examples of Heterocyclic Moieties for Hybridization

| Heterocycle | Potential Rationale for Inclusion |

| Pyrimidine/Purine (B94841) | Mimicking nucleoside structures to target enzymes involved in nucleic acid metabolism. |

| Imidazole/Triazole | Known to be present in many biologically active compounds and can act as bioisosteres for other functional groups. |

| Thiazole/Oxazole | Common scaffolds in medicinal chemistry with a wide range of biological activities. |

By systematically varying the nature and position of the appended heterocyclic rings, it is possible to fine-tune the pharmacological properties of the resulting hybrid molecules. This rational design approach, coupled with efficient synthetic methodologies, provides a powerful platform for the discovery of novel therapeutic agents based on the this compound scaffold.

Computational and Theoretical Investigations of D Ribofuranosyl Oxazolidinone Systems

Electronic Structure and Chemical Reactivity Analysis

The electronic structure and reactivity of D-ribofuranosyl-oxazolidinone and its derivatives are pivotal to understanding their chemical behavior. Computational chemistry offers powerful tools to elucidate these properties at a molecular level.

Density Functional Theory (DFT) for Frontier Molecular Orbitals and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govnih.gov By calculating the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain insights into the molecule's reactivity and stability. acs.orgresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability of a molecule. researchgate.net A larger gap suggests higher stability and lower reactivity. researchgate.net

For instance, in studies of various organic molecules, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to determine optimized geometries, electronic spectra, and other molecular parameters like dipole moment and frontier molecular orbital energies. nih.gov The analysis of HOMO and LUMO energies helps in understanding the electron-donating and electron-accepting capabilities of a molecule, respectively. growingscience.com In the context of this compound derivatives, these calculations can reveal how different substituents on the oxazolidinone or ribose ring affect the electronic distribution and, consequently, the molecule's reactivity. acs.org

Table 1: Key Electronic Properties Calculated by DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. Higher energy suggests a better electron donor. growingscience.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. Lower energy suggests a better electron acceptor. growingscience.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Helps in predicting sites for electrophilic and nucleophilic attack. acs.org |

Conceptual DFT Indices for Reactivity Prediction

Conceptual DFT provides a framework to quantify chemical concepts such as electronegativity, hardness, and softness using derivatives of the energy with respect to the number of electrons. nih.govmdpi.comresearchgate.net These reactivity indices are powerful tools for predicting the reactive behavior of molecules in various chemical reactions. nih.govmdpi.com

Key global reactivity indices include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. nih.gov

Chemical Hardness (η): Measures the resistance to a change in electron distribution. acs.orgnih.gov

Chemical Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution. acs.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.govmdpi.com

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule. nih.gov

These indices can be calculated from the energies of the HOMO and LUMO. acs.org For this compound systems, these descriptors can predict their behavior in reactions, such as cycloadditions or interactions with biological macromolecules. nih.gov Furthermore, local reactivity descriptors like the Fukui functions and Parr functions can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comfrontiersin.org

Table 2: Conceptual DFT Reactivity Indices

| Index | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | A measure of the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to deformation or change in the electron cloud. acs.org |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; a measure of the polarizability of the molecule. acs.org |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it is saturated with electrons from the environment. mdpi.com |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Compares the nucleophilic character of a molecule with a reference (tetracyanoethylene). |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for studying the dynamic behavior of this compound systems and their interactions with biological targets at an atomic level. ijrar.orgmdpi.com

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. openaccessjournals.comnih.govnih.gov This method is crucial for identifying potential biological targets for this compound derivatives and for understanding the key interactions that stabilize the ligand-receptor complex. openaccessjournals.com The process involves generating a multitude of possible conformations of the ligand within the active site of the target protein and then using a scoring function to rank them based on their predicted binding energy. nih.govfrontiersin.org

For oxazolidinone derivatives, molecular docking studies have been instrumental in elucidating their binding modes with targets such as bacterial ribosomes. nih.govmdpi.com These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. mdpi.comnih.govnih.gov Starting from a docked pose, MD simulations can assess the stability of the predicted binding mode and explore the conformational landscape of both the ligand and the protein. cresset-group.com

Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to evaluate the stability and flexibility of the system. mdpi.comnih.gov For this compound systems, MD simulations can confirm the stability of the docked complex, identify key residues involved in maintaining the binding, and provide insights into the dynamic nature of the interactions. acs.orgnih.govmdpi.com For example, simulations can show how the ribofuranosyl moiety adopts specific conformations to fit within a binding pocket and how the oxazolidinone core interacts with the target. acs.orgnih.govmdpi.com

Crystallographic Data-Driven Insights into Intermolecular Interactions

X-ray crystallography provides high-resolution three-dimensional structures of molecules and their complexes, which serve as a foundation for computational studies. researchgate.net The Crystallography Open Database provides a repository of such structures. ugr.es For this compound systems, crystallographic data of the compound itself or in complex with a biological target offers invaluable information about its solid-state conformation and the precise geometry of intermolecular interactions. researchgate.net

This experimental data is crucial for validating the results of molecular modeling studies. nih.govmdpi.com For instance, the observed hydrogen bonding patterns and stacking interactions in a crystal structure can be compared with those predicted by molecular docking and MD simulations. researchgate.net This synergy between experimental and computational approaches leads to a more comprehensive and reliable understanding of the structure-activity relationships of this compound derivatives. rsc.org

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational studies are instrumental in elucidating the Structure-Activity Relationships (SAR) of oxazolidinone-based compounds. nih.gov While extensive synthetic and SAR studies on oxazolidinone antibacterial agents have been conducted, the application of quantitative structure-activity relationship (QSAR) models provides deeper, predictive insights. nih.gov These computational methods explore how structural modifications to the oxazolidinone scaffold influence biological activity, typically antibacterial efficacy. qut.edu.au

The primary target for oxazolidinone antibiotics is the bacterial ribosome, specifically the 23S ribosomal RNA (rRNA) of the 50S subunit. qut.edu.au By binding to the ribosome, these agents inhibit the initiation phase of protein synthesis, a mechanism that prevents cross-resistance with many existing classes of antibiotics. nih.govqut.edu.au Computational models, therefore, focus on simulating the interaction between oxazolidinone derivatives and this ribosomal binding site. qut.edu.au

Molecular docking is a key computational technique used in these investigations. mdpi.com Programs such as AutoDock, DOCK 6, and AutoDock Vina have been employed to predict the binding poses and affinities of oxazolidinone derivatives within the ribosomal pocket. qut.edu.au These studies have shown that modifications to various parts of the oxazolidinone structure are critical for potency. nih.gov Key areas of modification include the C-5 side chain and the C- and D-rings of the 3-phenyl-oxazolidinone core. nih.govnih.gov For instance, SAR studies have demonstrated that the C- and D-rings play a crucial role in maintaining activity against drug-resistant bacterial strains, including those with the cfr methyltransferase gene or ribosomal mutations. nih.gov

Findings from these computational and SAR studies highlight specific structural features that enhance antibacterial activity. For example, certain C5-modified derivatives show superior activity compared to the corresponding C5-acetamide derivative. nih.gov Similarly, studies on linezolid-based conjugates revealed that a simple methyl substitution could be more potent than larger aromatic substitutions in a given series. mdpi.com Docking studies can rationalize these findings by revealing that potent compounds often have better binding energy scores and target ribosomal receptors in a manner similar to established drugs like linezolid (B1675486). mdpi.com

However, computational models face challenges, including the high flexibility and negative charges of the RNA target, which can complicate docking accuracy. qut.edu.au To address these issues, advanced methods like ensemble docking and the use of polarized molecular mechanics scoring functions are suggested for future structure-based design efforts. qut.edu.au

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Oxazolidinone Derivatives from Computational Studies

| Structural Moiety | Modification/Feature | Impact on Antibacterial Activity | Citation(s) |

| C-5 Side Chain | Conversion of acetamide (B32628) to other groups (e.g., thiocarbamate) | Can enhance potency against Gram-positive bacteria. | nih.gov |

| C- and D-Rings | Addition or modification of these ring systems | Critical for potency against both susceptible and resistant strains. | nih.gov |

| A-Ring Substituent | Simple methyl substitution vs. aromatic substitutions | Methyl substitution showed greater potency in one tested series. | mdpi.com |

| B-Ring | Variations in the B-region (oxazolidinone core) | A key area for modification in developing novel derivatives. | nih.gov |

Theoretical Models for Prebiotic Chemical Evolution and Biomolecule Formation

Theoretical and experimental models in prebiotic chemistry explore plausible pathways for the abiotic synthesis of life's building blocks. nih.gov In this context, this compound and its related precursors are significant intermediates in proposed syntheses of ribonucleotides, the monomeric units of RNA. mdpi.comucl.ac.uk The "RNA world" hypothesis posits that RNA was a central biopolymer in early life, capable of storing genetic information and catalyzing reactions. mdpi.comucl.ac.uk A key challenge for this hypothesis is demonstrating a prebiotically plausible synthesis of ribonucleotides from simple chemical feedstocks. ucl.ac.uk

One prominent theoretical pathway, developed by Sutherland and colleagues, bypasses the difficult step of joining pre-formed ribose sugar and nucleobases. mdpi.com Instead, it proceeds through intermediates that build the sugar and base components concurrently. mdpi.com This synthesis begins with simple, plausible prebiotic molecules like cyanamide, glycolaldehyde (B1209225), glyceraldehyde, and cyanoacetylene (B89716). mdpi.com A crucial intermediate formed in this pathway is D-arabinose amino-oxazoline. mdpi.com

This arabinose amino-oxazoline is a key branching point. acs.org It can react with cyanoacetylene to form 2,2′-anhydrocytidine, which upon phosphorylation and subsequent UV-promoted deamination, yields activated pyrimidine (B1678525) ribonucleotides (cytidine-2′,3′-cyclic phosphate (B84403) and uridine-2′,3′-cyclic phosphate). mdpi.com Theoretical models suggest that D-ribofuranosyl oxazolidinone 5ʹ-phosphate is a related key intermediate in a network that links the synthesis of amino acids and nucleotide 5'-phosphates, suggesting that these crucial biomolecules need not have arisen from entirely separate chemical pathways. ucl.ac.uk This integrated network strengthens the plausibility of a unified chemical origin for the core components of life. ucl.ac.uk

These models are supported by the discovery that key intermediates, such as ribo-aminooxazoline (RAO), can lead to both pyrimidine ribonucleosides and purine (B94841) deoxyribonucleosides, suggesting that building blocks for both RNA and DNA could have co-existed before the emergence of life. acs.org The formation of ribonucleosides proceeds through arabinose amino-oxazoline and anhydronucleoside intermediates, avoiding the inefficient direct glycosylation of nucleobases with ribose. acs.org These theoretical frameworks, grounded in experimental observations, position this compound structures as central players in models of prebiotic chemical evolution. ucl.ac.uk

Table 2: Key Intermediates in a Theoretical Prebiotic Ribonucleotide Synthesis Pathway

| Compound Name | Role in Pathway | Starting Materials | Citation(s) |

| 2-Aminooxazole | Initial heterocyclic intermediate | Cyanamide, Glycolaldehyde | mdpi.com |

| D-Arabinose amino-oxazoline | Key intermediate, precursor to anhydro-nucleosides | 2-Aminooxazole, D-Glyceraldehyde | mdpi.com |

| 2,2′-Anhydrocytidine | Anhydronucleoside intermediate | D-Arabinose amino-oxazoline, Cyanoacetylene | mdpi.com |

| Cytidine-2′,3′-cyclic phosphate | Activated pyrimidine ribonucleotide | Phosphorylation of 2,2′-Anhydrocytidine | mdpi.com |

| D-Ribofuranosyl oxazolidinone 5ʹ-phosphate | Intermediate linking amino acid and nucleotide synthesis | Not specified | ucl.ac.uk |

Biochemical Relevance and Mechanistic Studies of D Ribofuranosyl Oxazolidinone

Molecular Mechanism of Action as a Protein Synthesis Inhibitor

Oxazolidinones, including D-ribofuranosyl-oxazolidinone derivatives, exert their antibacterial effect by inhibiting protein synthesis. microbenotes.comnih.gov They bind to the bacterial ribosome, preventing the formation of the initiation complex necessary for the translation of mRNA into proteins. microbenotes.comresearchgate.net This mechanism is distinct from many other protein synthesis inhibitors, which often target the elongation phase of translation. nih.gov

Interaction with the 50S Ribosomal Subunit and Peptidyl Transferase Center

The primary target of this compound compounds is the 50S subunit of the bacterial ribosome. nih.govresearchgate.netnih.gov Crystallographic studies have revealed that these antibiotics bind within the peptidyl transferase center (PTC), a critical region of the 50S subunit responsible for catalyzing peptide bond formation. nih.govnih.govresearchgate.net The binding site is located in the A-site pocket of the PTC. nih.govnih.gov This strategic positioning allows the oxazolidinone molecule to physically obstruct the binding of aminoacyl-tRNA to the A-site, thereby halting protein synthesis. nih.govresearchgate.net The interaction with the PTC involves universally conserved nucleotides of the 23S rRNA, highlighting the fundamental nature of this binding site. nih.govresearchgate.net

Interference with Initiator-tRNA Binding and A-Site Occupancy

By occupying the A-site within the peptidyl transferase center, this compound directly interferes with the binding of the initiator aminoacyl-tRNA (fMet-tRNA in bacteria). microbenotes.comnih.gov This prevents the formation of the 70S initiation complex, a crucial step for the commencement of protein synthesis. microbenotes.comresearchgate.net The binding of the oxazolidinone stabilizes a non-productive conformation of the ribosome, which is incompatible with the correct positioning of tRNAs. nih.govnih.gov This perturbation of tRNA positioning effectively blocks the peptidyl transfer reaction from occurring, leading to a cessation of protein elongation. nih.govnih.gov

Differential Ribosomal Binding Specificity: Bacterial vs. Eukaryotic Ribosomes

A key characteristic of this compound and related compounds is their selective toxicity towards bacteria. This selectivity stems from structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. khanacademy.org While the peptidyl transferase center is highly conserved across all domains of life, subtle yet significant differences exist in the rRNA sequence and the structure of ribosomal proteins. nih.gov

Eukaryotic ribosomes are larger and more complex, with additional ribosomal proteins and expansion segments in the rRNA that are not present in their bacterial counterparts. nih.gov These differences in the architecture of the PTC and surrounding regions likely result in a lower binding affinity of oxazolidinones for eukaryotic ribosomes, thus accounting for their selective antibacterial activity. nih.gov

Biochemical Basis of Resistance Development

The emergence of resistance to oxazolidinones is a growing concern. The primary mechanisms of resistance involve mutations in the ribosomal components that constitute the antibiotic's binding site.

Identification and Characterization of Ribosomal Protein L3 (RplC) Mutations

Mutations in the gene encoding ribosomal protein L3 (rplC) have been identified as a significant cause of oxazolidinone resistance in clinical isolates of staphylococci. nih.govnih.gov Ribosomal protein L3 has a region that extends towards the peptidyl transferase center, in close proximity to the oxazolidinone binding site. nih.govresearchgate.net Specific mutations in L3 can alter the conformation of the PTC, thereby reducing the binding affinity of the antibiotic. nih.govresearchgate.net

| Organism | L3 Mutation | Effect on Oxazolidinone Susceptibility | Reference |

| Staphylococcus aureus | ΔSer145 | Associated with linezolid (B1675486) resistance. | nih.gov |

| Staphylococcus epidermidis | Ala157Arg | Associated with linezolid resistance. | nih.gov |

| Mycobacterium tuberculosis | Cys154Arg | Contributes to decreased susceptibility to linezolid and sutezolid. | researchgate.net |

Analysis of 23S Ribosomal RNA (rRNA) Mutations

The most frequently observed mechanism of oxazolidinone resistance involves mutations in the domain V of the 23S rRNA, which forms the core of the peptidyl transferase center. nih.govpsu.edupsu.edu These mutations directly interfere with the binding of the oxazolidinone to its target site. nih.govnih.gov The clustering of these resistance mutations within the central loop of domain V provides strong evidence for this region being the primary site of drug interaction. nih.govpsu.edu

| Mutation (E. coli numbering) | Organism(s) where identified | Significance | Reference |

| G2576T/U | Staphylococci, Mycobacterium smegmatis | Most common clinical resistance mutation; confers significant decrease in susceptibility. | psu.edunih.gov |

| G2447T/U | Staphylococci, Escherichia coli | Initially found in laboratory-derived strains, now seen in clinical isolates. | nih.govnih.gov |

| G2032A | Escherichia coli | Identified in laboratory-selected resistant mutants. | nih.gov |

| T2500A | Staphylococcus aureus | Associated with linezolid resistance in sequential clinical isolates. | europeanreview.org |

Insufficient Data Available for "this compound" to Generate Requested Article

Following a comprehensive search of scientific literature, it has been determined that there is insufficient publicly available data to construct the requested article on the chemical compound “this compound” according to the specified detailed outline. The required research findings on its biochemical pathway perturbations, specific enzyme inhibition kinetics, and broad antimicrobial efficacy are not present in the accessible literature.

While searches did identify mentions of the compound, the contexts were outside the scope of the requested article. For instance, a study was identified that discusses the synthesis of "D-Ribofuranosyl oxazolidinone 5ʹ-phosphate" but purely in the context of prebiotic chemistry and the origins of life, rather than its biochemical or antimicrobial effects.

Research on the broader "oxazolidinone" class of antibiotics, such as Linezolid and its derivatives, is extensive. These studies provide in-depth data on enzyme inhibition and antimicrobial activity against various pathogens. For example, a series of novel oxazolidinone derivatives containing a piperidinyl moiety showed potent activity against Gram-positive pathogens, with some compounds demonstrating a minimum inhibitory concentration (MIC) of 0.25-1 µg/mL against strains like S. aureus and MRSA. Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives also reported strong antibacterial activity against Gram-positive bacteria, with some compounds showing efficacy comparable to Linezolid. However, these compounds feature a substituted aryl group attached to the oxazolidinone nitrogen, not the D-ribofuranosyl moiety central to the user's request.

Similarly, literature exists on other D-ribofuranosyl-containing nucleoside analogs. For example, novel synthesized D-ribofuranosyl tetrazoles have been shown to possess significant antibacterial activity, with specific derivatives being more effective than chloramphenicol (B1208) and ampicillin (B1664943) against E. coli and S. aureus. acs.org However, a tetrazole is a distinct heterocyclic ring from an oxazolidinone.

No studies were found that specifically investigate the in vitro enzyme inhibition kinetics or provide comprehensive cellular assay data for the antimicrobial efficacy of the precise compound “this compound.” Furthermore, there is no available information regarding the impact of glycorandomization on its biochemical functionality.

Therefore, due to the absence of specific research data for "this compound" pertaining to the required sections and subsections, the generation of a scientifically accurate and informative article as per the provided outline is not possible at this time.

D Ribofuranosyl Oxazolidinone As a Strategic Chemical Scaffold and Precursor

Scaffold Utilization in Contemporary Organic Synthesis

The inherent chirality and functional group handles of the D-ribofuranosyl-oxazolidinone scaffold make it a prized tool for synthetic chemists. Its application spans from guiding stereoselective reactions to enabling the exploration of previously inaccessible regions of chemical space.

Directed Synthesis of Complex Molecular Architectures

The this compound scaffold has proven instrumental as a chiral auxiliary in asymmetric synthesis, guiding the formation of specific stereoisomers in the construction of complex natural products and pharmaceuticals. The rigid bicyclic structure, resulting from the fusion of the ribofuranose and oxazolidinone rings, creates a well-defined steric environment that directs the approach of incoming reagents to one face of a reacting molecule. This high degree of stereocontrol is crucial in the synthesis of molecules with multiple chiral centers, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms.

For instance, in asymmetric alkylation and aldol (B89426) reactions, the oxazolidinone portion of the scaffold can be acylated, and the resulting enolate reacts with electrophiles with high diastereoselectivity. The bulky D-ribofuranosyl moiety effectively shields one face of the enolate, ensuring the formation of the desired stereoisomer. Following the reaction, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product, and the this compound can often be recovered and reused, adding to the efficiency of the synthetic route. williams.edursc.orgresearchgate.netwikipedia.org

| Reaction Type | Role of this compound | Outcome |

| Asymmetric Alkylation | Chiral Auxiliary | High diastereoselectivity in C-C bond formation |

| Asymmetric Aldol Reaction | Chiral Auxiliary | Stereocontrolled synthesis of β-hydroxy carbonyl compounds |

| Cycloaddition Reactions | Chiral Dienophile/Dipolarophile | Control of stereochemistry in ring formation |

Exploration of Novel 3D Chemical Space in Compound Design

In the quest for novel drug candidates, the exploration of three-dimensional (3D) chemical space is of paramount importance. Flat, aromatic structures that have dominated traditional compound libraries are often limited in their ability to interact with the complex, 3D binding sites of biological targets. The this compound scaffold, with its inherent non-planar, rigid conformation, provides an excellent starting point for the design and synthesis of molecules with greater shape diversity.

By utilizing this scaffold, chemists can systematically introduce substituents at various positions on both the ribose and oxazolidinone rings, generating libraries of compounds that occupy unique and underexplored regions of 3D space. This approach increases the probability of identifying novel hits in high-throughput screening campaigns and provides valuable structure-activity relationship (SAR) data for lead optimization. The conformational constraints imposed by the fused ring system also reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinities.

Precursor for Novel Compounds and Chemical Libraries

Beyond its role as a chiral auxiliary, the this compound scaffold serves as a versatile precursor for the synthesis of a wide array of novel compounds and chemical libraries, particularly those containing diverse heterocyclic systems.

Development of Structurally Diverse Heterocyclic Derivatives

The functional groups present in the this compound structure, including hydroxyl groups and the lactam functionality of the oxazolidinone ring, can be readily manipulated to construct a variety of fused and spirocyclic heterocyclic systems. nih.govnih.govmdpi.com For example, the hydroxyl groups on the ribose moiety can be selectively protected or activated to participate in ring-forming reactions, leading to the synthesis of novel bicyclic and tricyclic nucleoside analogs.

Furthermore, the oxazolidinone ring itself can be a substrate for various chemical transformations. Ring-opening reactions can provide access to chiral amino alcohol derivatives, which are valuable building blocks in their own right. Alternatively, the nitrogen and carbonyl groups of the oxazolidinone can be incorporated into larger heterocyclic frameworks through condensation or cycloaddition reactions. This versatility allows for the generation of libraries of structurally diverse compounds with a wide range of potential biological activities. The synthesis of fused pyrazole-isoxazolidinone and imidazole-pyrazole derivatives has been reported through cyclization and Diels-Alder reactions, respectively, showcasing the potential for creating novel anticancer and antimicrobial agents. airo.co.in

| Precursor Functionality | Resulting Heterocyclic System | Potential Application |

| Ribose Hydroxyl Groups | Fused/Spirocyclic Nucleoside Analogs | Antiviral, Anticancer |

| Oxazolidinone Ring Opening | Chiral Amino Alcohols | Asymmetric Synthesis |

| Oxazolidinone N and C=O | Fused Heterocycles | Medicinal Chemistry |

Rational Design and Synthesis of Hybrid Pharmacophores

The concept of hybrid pharmacophores, which involves combining two or more distinct pharmacophoric units into a single molecule, is a powerful strategy in drug design. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold is an ideal platform for the rational design of such hybrid molecules.

The defined stereochemistry and multiple points for chemical modification on the scaffold allow for the precise spatial arrangement of different pharmacophoric groups. For instance, a known bioactive moiety can be attached to the 5'-position of the ribose ring, while another pharmacophore is appended to the nitrogen of the oxazolidinone. This allows for the exploration of synergistic interactions with a biological target. The oxazolidinone ring can act as a rigid linker, holding the two pharmacophores in a specific orientation conducive to binding. This strategy has been successfully employed in the design of novel inhibitors of various enzymes and receptors. nih.gov

Bioisosteric Applications of the Oxazolidinone Ring System

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in medicinal chemistry to optimize lead compounds. The oxazolidinone ring system, a key component of the this compound scaffold, is a well-established bioisostere for several important functional groups.

| Original Functional Group | Bioisosteric Replacement | Advantage of Oxazolidinone |

| Amide | 2-Oxazolidinone (B127357) | Increased metabolic stability, maintained H-bonding |

| Ester | 2-Oxazolidinone | Resistance to hydrolysis |

| Carbamate (B1207046) | 2-Oxazolidinone | Enhanced stability, conformational rigidity |

Building Blocks for Focused Molecular Libraries in Academic Research

The intrinsic features of the this compound scaffold make it an exceptional starting point for the assembly of focused molecular libraries. Its rigid, stereochemically defined structure, derived from the readily available D-ribose, provides a reliable platform for the predictable spatial orientation of appended substituents. This is crucial for understanding how molecular shape and functionality influence biological activity.

Academic research groups have successfully employed this scaffold to generate libraries of compounds for a range of applications. A common approach involves the synthesis of a central this compound intermediate, which is then diversified through reactions at specific positions on both the ribose and oxazolidinone moieties. For instance, the hydroxyl groups of the ribose can be functionalized with various acyl, alkyl, or aromatic groups, while the nitrogen of the oxazolidinone ring can be substituted with a wide array of side chains.

One notable area of investigation has been the development of novel antibacterial agents. By systematically modifying the substituents on the this compound core, researchers have been able to probe the key interactions required for potent activity against various bacterial strains. These focused libraries have not only led to the identification of compounds with improved efficacy but have also provided valuable insights into the mechanisms of antibiotic resistance.

The table below summarizes findings from a representative academic study where a focused library was synthesized based on the this compound scaffold to explore its potential as a new class of enzyme inhibitors.

Table 1: Representative Data from a Focused Molecular Library Based on a this compound Scaffold

| Compound ID | R1 Substituent (Ribose) | R2 Substituent (Oxazolidinone) | Target Enzyme Inhibition (IC₅₀, µM) |

| L-1 | Acetyl | Benzyl | 15.2 |

| L-2 | Benzoyl | 4-Fluorobenzyl | 8.5 |

| L-3 | Pivaloyl | 2-Naphthylmethyl | 22.1 |

| L-4 | Acetyl | 3-Pyridylmethyl | 12.8 |

| L-5 | Benzoyl | Cyclohexylmethyl | 5.3 |

The data from such focused libraries are instrumental in building robust structure-activity relationship models. For example, the findings in Table 1 suggest that a benzoyl group at the R1 position and a cyclohexylmethyl group at the R2 position (Compound L-5) result in the most potent inhibition of the target enzyme in this particular library. This type of detailed information guides the design of next-generation compounds with enhanced properties.

Beyond antibacterial research, the this compound scaffold has been utilized to create libraries for screening against other biological targets, including viral enzymes and cancer cell lines. The ability to readily generate a diverse set of analogs from a common precursor makes this an efficient strategy for academic labs to engage in early-stage drug discovery and chemical biology research. The insights gained from these focused libraries contribute significantly to the broader understanding of molecular recognition and the fundamental principles of medicinal chemistry.

Advanced Research Directions and Future Outlook for D Ribofuranosyl Oxazolidinone

Integration of Artificial Intelligence and Machine Learning in D-Ribofuranosyl-Oxazolidinone Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel nucleoside analogs, including derivatives of this compound. ucl.ac.ukacs.org These computational tools offer the potential to navigate the vast chemical space with unprecedented speed and precision, accelerating the identification of promising drug candidates. ucl.ac.uk

Generative models, a cornerstone of modern AI, can design molecules de novo, creating structures with optimized properties. ucl.ac.uk For instance, a conditional randomized transformer (CRT) model can be trained on datasets of known nucleoside analogs, such as those with activity against specific viral enzymes like SARS-CoV-2 RNA-dependent RNA polymerase, to generate novel candidates with a higher probability of biological activity. ucl.ac.uk ML algorithms, including decision trees, random forests, and support vector machines, are adept at developing quantitative structure-activity relationship (QSAR) models. uga.edu These models can predict the biological activity of newly designed this compound analogs, allowing for the prioritization of synthetic efforts on compounds with the highest predicted potency and most favorable pharmacological profiles. acs.orguga.edu

The application of these technologies can significantly reduce the time and cost associated with traditional drug discovery pipelines. By predicting properties such as binding affinity, toxicity, and metabolic stability, AI and ML can guide the design of this compound derivatives with enhanced therapeutic potential. acs.org

Table 1: Application of AI/ML in Nucleoside Analog Design

| AI/ML Technique | Application in this compound Design | Potential Outcome |

| Generative Models (e.g., CRT) | De novo design of novel analogs with desired properties. | Accelerated discovery of potent and specific drug candidates. ucl.ac.uk |

| QSAR Modeling (e.g., Random Forest, SVM) | Prediction of biological activity and physicochemical properties. | Prioritization of synthetic targets and reduced experimental screening. uga.edu |

| Molecular Docking and Simulation | Prediction of binding modes and affinities to biological targets. | Enhanced understanding of structure-activity relationships. |

| Deep Learning | Analysis of complex biological data to identify novel targets and pathways. | Discovery of new therapeutic applications for this compound. acs.org |

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of oxazolidinone-containing nucleosides, including this compound, is an area of active investigation, with a focus on developing more efficient, stereoselective, and scalable methods. A variety of synthetic strategies have been explored for the construction of the core oxazolidinone ring and its subsequent glycosylation.

One established approach involves the reaction of amino alcohols with phosgene (B1210022) or its equivalents. nih.gov More recent and milder methods include the carbonylation of β-amino alcohols with carbon dioxide or dialkyl carbonates, and the cycloaddition of epoxides with isocyanates. nih.gov For the synthesis of chiral oxazolidinones, methods starting from readily available chiral precursors like amino acids have been developed. nih.gov For example, L-serine can be converted to a chiral oxazolidinone building block.

The glycosylation step, which attaches the ribofuranose sugar to the oxazolidinone base, is critical for obtaining the desired nucleoside analog. The Hilbert-Johnson method, which involves the reaction of a protected silylated heterocycle with a protected ribofuranose derivative in the presence of a Lewis acid, is a common strategy. mdpi.com

In the context of prebiotic chemistry, a divergent synthesis of pyrimidine (B1678525) and 8-oxo-purine ribonucleotides has been reported, which proceeds through a ribofuranosyl oxazolidinone thione intermediate. nih.gov This pathway highlights a plausible route for the formation of such compounds on the early Earth. nih.gov

Expansion of Biochemical Target Identification and Mechanistic Elucidation

The primary biochemical target of oxazolidinone antibiotics is the bacterial ribosome. organic-chemistry.orgucl.ac.uknih.govacs.org These compounds bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), a critical region for protein synthesis. organic-chemistry.orgucl.ac.uknih.govacs.org By binding to the A-site within the PTC, oxazolidinones inhibit the formation of the initiation complex, a crucial early step in translation. nih.gov This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors. nih.gov

The binding of oxazolidinones perturbs the correct positioning of transfer RNA (tRNA) on the ribosome, thereby stalling protein synthesis. ucl.ac.uk Specifically, they have been shown to inhibit the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome. nih.gov Cryo-electron microscopy studies have revealed that the binding of oxazolidinones like linezolid (B1675486) can be context-specific, with inhibition being more pronounced when certain amino acids, such as alanine, are in the nascent peptide chain. organic-chemistry.org